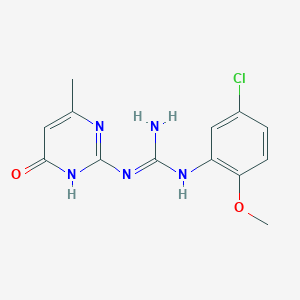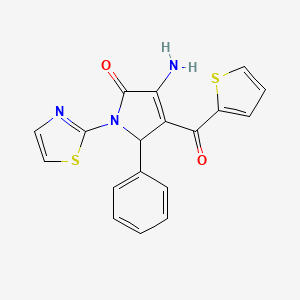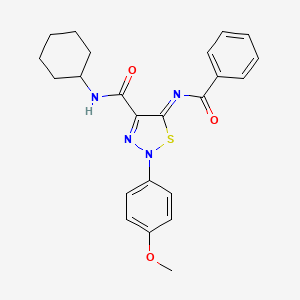![molecular formula C18H20N4O3S B11043478 1-cyclohexyl-6-methyl-4-(4-nitrophenyl)-1,4-dihydropyrazolo[3,4-d][1,3]thiazin-3(2H)-one](/img/structure/B11043478.png)
1-cyclohexyl-6-methyl-4-(4-nitrophenyl)-1,4-dihydropyrazolo[3,4-d][1,3]thiazin-3(2H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-cyclohexyl-6-methyl-4-(4-nitrophenyl)-1,4-dihydropyrazolo[3,4-d][1,3]thiazin-3(2H)-one is a complex organic compound with a fused pyrazolo-thiazine ring system. Let’s break down its structure:
Cyclohexyl Ring: The cyclohexyl group provides rigidity and hydrophobic properties.
Methyl Group: The methyl substituent enhances lipophilicity.
Nitrophenyl Group: The nitro group (NO₂) contributes to the compound’s reactivity and electronic properties.
Pyrazolo-Thiazinone Core: This fused ring system combines a pyrazole and thiazine moiety.
Preparation Methods
Synthesis:: The synthetic route involves several steps, including nitration, cyclization, and reduction
Nitration of Aniline: Start by nitrating aniline (C₆H₅NH₂) to obtain 4-nitroaniline (C₆H₄N₂O₂).
Diazotization and Cyclization: Convert 4-nitroaniline to its diazonium salt, which then undergoes cyclization with a thioamide (e.g., thioacetamide) to form the pyrazolo-thiazinone core.
Reduction: Finally, reduce the nitro group to an amino group using a suitable reducing agent (e.g., SnCl₂/HCl).
Industrial Production:: Industrial-scale production methods may vary, but they typically follow similar principles.
Chemical Reactions Analysis
1-cyclohexyl-6-methyl-4-(4-nitrophenyl)-1,4-dihydropyrazolo[3,4-d][1,3]thiazin-3(2H)-one participates in various reactions:
Reduction: The nitro group can be reduced to an amino group.
Substitution: The cyclohexyl and methyl groups are susceptible to substitution reactions.
Oxidation: The thiazinone core may undergo oxidation.
Common reagents include reducing agents (e.g., SnCl₂), nucleophiles (e.g., amines), and oxidizing agents (e.g., KMnO₄).
Scientific Research Applications
This compound finds applications in:
Medicine: Potential as a drug candidate due to its unique structure.
Chemical Biology: Studying its interactions with biological targets.
Industry: As a precursor for other compounds.
Mechanism of Action
The exact mechanism remains an active area of research. It likely involves interactions with specific receptors or enzymes, affecting cellular processes.
Comparison with Similar Compounds
Similar compounds include other pyrazolo-thiazinones or related heterocycles. the specific uniqueness of this compound requires further investigation.
Properties
Molecular Formula |
C18H20N4O3S |
|---|---|
Molecular Weight |
372.4 g/mol |
IUPAC Name |
1-cyclohexyl-6-methyl-4-(4-nitrophenyl)-2,4-dihydropyrazolo[3,4-d][1,3]thiazin-3-one |
InChI |
InChI=1S/C18H20N4O3S/c1-11-19-17-15(18(23)20-21(17)13-5-3-2-4-6-13)16(26-11)12-7-9-14(10-8-12)22(24)25/h7-10,13,16H,2-6H2,1H3,(H,20,23) |
InChI Key |
MTGZCPWTQDQEBC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(C(S1)C3=CC=C(C=C3)[N+](=O)[O-])C(=O)NN2C4CCCCC4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-[(Thiophen-2-yl)carbonyl]-2,3-dihydro-1,4-benzodioxine-6-carbonitrile](/img/structure/B11043396.png)
![6-{[4-(2-Chlorophenyl)piperazino]methyl}-4,4-dimethyl-4H-pyrrolo[3,2,1-IJ]quinoline-1,2-dione](/img/structure/B11043401.png)
![tetramethyl 5',5',8'-trimethyl-6'-[(2E)-3-phenylprop-2-enoyl]-5',6'-dihydrospiro[1,3-dithiole-2,1'-thiopyrano[2,3-c]quinoline]-2',3',4,5-tetracarboxylate](/img/structure/B11043408.png)
![2-[3-(4-Bromophenyl)-1,2,4-oxadiazol-5-yl]-4-(methoxymethyl)-6-methylthieno[2,3-b]pyridin-3-amine](/img/structure/B11043410.png)
![4-Hydrazino-5-methyl-4-(trifluoromethyl)-1,4-dihydropyrido[4,3-D]pyrimidine](/img/structure/B11043411.png)
![1-(4-Chlorophenyl)-2-[(2-methyl[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio]ethanone](/img/structure/B11043412.png)

![10-amino-2-oxo-N-phenyl-2,3,4,10-tetrahydropyrimido[1,2-a]benzimidazole-4-carboxamide](/img/structure/B11043420.png)
![4-Amino-1-(3,4-dimethylphenyl)-7-(2-methylphenyl)-1H,5H,6H,7H,8H-pyrazolo[3,4-B]quinolin-5-one](/img/structure/B11043421.png)
![4-(4-butoxyphenyl)-1-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-3-hydroxy-4,8-dihydro-1H-pyrazolo[3,4-e][1,4]thiazepin-7(6H)-one](/img/structure/B11043424.png)


![4-[(3,4-dimethoxyphenyl)carbonyl]-3-hydroxy-1-[2-(morpholin-4-yl)ethyl]-5-(3,4,5-trimethoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11043468.png)
![4-{2-[(4-fluorobenzyl)oxy]-3-methoxyphenyl}-6-methyl-1-(propan-2-yl)-1,4-dihydropyrazolo[3,4-d][1,3]thiazin-3(2H)-one](/img/structure/B11043474.png)
